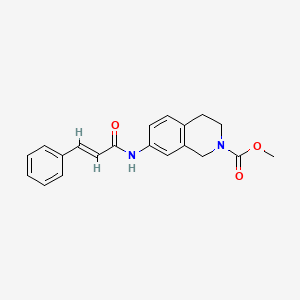
methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as MDIC, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the isoquinoline family and has a unique chemical structure that gives it a range of interesting properties.
Mechanism of Action
The mechanism of action of methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate is not fully understood, but it is thought to involve the binding of the compound to specific cellular targets, leading to changes in cellular signaling pathways and other physiological processes.
Biochemical and Physiological Effects:
methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell migration and invasion, and the modulation of various signaling pathways involved in cell growth and proliferation.
Advantages and Limitations for Lab Experiments
Methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate has several advantages as a research tool, including its ability to selectively bind to specific cellular targets and its fluorescent properties, which make it useful for imaging studies. However, the compound also has limitations, including its potential toxicity and the need for specialized equipment and techniques to work with the compound safely.
Future Directions
There are several potential future directions for research involving methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate, including the development of new synthetic methods for the compound, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its use as a tool for studying cellular signaling pathways and other physiological processes.
In conclusion, methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate is a fascinating chemical compound that has the potential to be used in a range of scientific research applications. Its unique chemical structure and properties make it a valuable tool for studying cellular signaling pathways and other physiological processes, and its potential as a therapeutic agent for various diseases is an exciting area of research that warrants further investigation.
Synthesis Methods
The synthesis of methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate is achieved through a multistep process that involves the use of various chemical reagents and techniques. The starting material for the synthesis is cinnamaldehyde, which is reacted with an amine to form the corresponding imine. This imine is then reduced to the amine, which is further reacted with an ester to form the final product, methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Scientific Research Applications
Methyl 7-cinnamamido-3,4-dihydroisoquinoline-2(1H)-carboxylate has been studied for its potential use in a range of scientific research applications, including as a fluorescent probe for imaging, as a potential drug candidate for the treatment of cancer and other diseases, and as a tool for studying the mechanisms of cellular signaling pathways.
properties
IUPAC Name |
methyl 7-[[(E)-3-phenylprop-2-enoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-25-20(24)22-12-11-16-8-9-18(13-17(16)14-22)21-19(23)10-7-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,21,23)/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNKTLSGZPFXIE-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2391917.png)
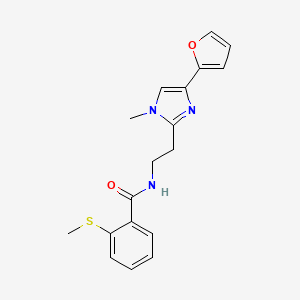
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide](/img/structure/B2391920.png)
![2-phenoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2391921.png)
![4-[[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2391922.png)

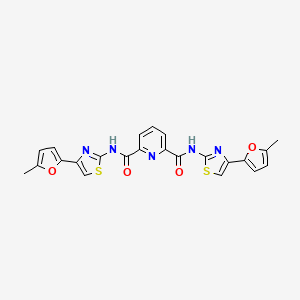
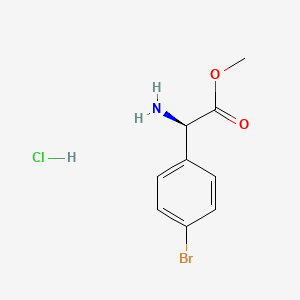
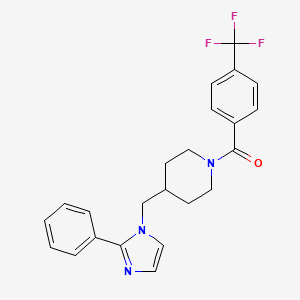
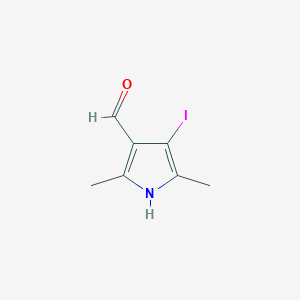


![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2391936.png)
![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine](/img/structure/B2391937.png)